Product packaging for 5-phenyl-2,3-dihydro-1H-indole(Cat. No.:CAS No. 104636-54-6)

5-phenyl-2,3-dihydro-1H-indole

Cat. No.: B2630423
CAS No.: 104636-54-6
M. Wt: 195.265
InChI Key: OTLWHHHZQLDXEK-UHFFFAOYSA-N
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Description

Contextualization within Indole (B1671886) and Dihydroindole Chemistry

To understand 5-phenyl-2,3-dihydro-1H-indole, one must first consider its parent structures: indole and 2,3-dihydro-1H-indole. Indole is a prominent aromatic heterocyclic organic compound, featuring a bicyclic structure composed of a six-membered benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. wikipedia.org This aromatic system is the core of many biologically active molecules.

2,3-Dihydro-1H-indole, commonly known as indoline (B122111), is the reduced form of indole, where the C2-C3 double bond in the pyrrole ring is saturated. This structural modification from an aromatic to a non-aromatic heterocyclic ring significantly alters the molecule's electronic and conformational properties. This compound is a specific derivative of this indoline core, distinguished by the attachment of a phenyl group at the fifth position of the benzene ring. This substitution adds a new dimension to the molecule's steric and electronic profile, influencing its reactivity and potential interactions.

Historical Perspective of 2,3-Dihydro-1H-Indole Research

The history of indole chemistry is intrinsically linked to the study of the dye indigo (B80030) in the 19th century. wikipedia.orgarkat-usa.org A pivotal moment came in 1866 when the renowned German chemist Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.orgias.ac.in Further work by Baeyer and Adolph Emmerling in 1869 on the synthesis of indole from ortho-nitrocinnamic acid helped to establish its structure. wikiwand.comwikipedia.org

The development of synthetic routes to the indoline scaffold followed from the extensive research into indole chemistry. It was discovered that the mild reduction of indole, for instance using zinc or tin in the presence of hydrochloric acid, yields 2,3-dihydroindole (indoline). uop.edu.pk This foundational reaction opened the door for the preparation and study of a wide array of substituted indolines. The Fischer indole synthesis, discovered by Emil Fischer in 1883, became a cornerstone for producing substituted indoles, which could then potentially be reduced to their corresponding indoline derivatives. wikipedia.org Over the decades, numerous methods for indole and, by extension, indoline synthesis have been developed, reflecting the enduring importance of this class of compounds. nih.gov

Broad Academic Relevance in Organic and Chemical Sciences

The indole nucleus is a ubiquitous feature in a vast number of natural products and synthetic compounds with significant biological activities. arkat-usa.orgnih.gov Consequently, indole derivatives have been a central focus of research in medicinal chemistry, leading to the development of drugs for a wide range of conditions. nih.govresearchgate.net

The indoline scaffold, as a derivative of indole, shares this academic significance. 2,3-dihydroindoles are recognized as promising frameworks for the synthesis of new compounds with potential neuroprotective and antioxidant properties. nih.gov The introduction of substituents, such as the phenyl group in this compound, allows for the fine-tuning of the molecule's properties. Phenyl-substituted indoline derivatives have been investigated for various therapeutic applications. For instance, novel N-phenylindoline-5-sulfonamide derivatives have been identified as potent and selective inhibitors of acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2), a target for treating obesity and metabolic diseases. acs.orgnih.gov Furthermore, a series of 4-phenylindoline derivatives has shown potential as small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway, which is a promising approach in cancer immunotherapy. nih.gov These examples underscore the broad academic and practical relevance of the phenyl-substituted indoline core in contemporary chemical and pharmaceutical sciences.

Compound Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13N B2630423 5-phenyl-2,3-dihydro-1H-indole CAS No. 104636-54-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-2-4-11(5-3-1)12-6-7-14-13(10-12)8-9-15-14/h1-7,10,15H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLWHHHZQLDXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104636-54-6
Record name 5-phenyl-2,3-dihydro-1H-indole
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Synthetic Methodologies and Strategies

Classical and Established Synthetic Routes to the 2,3-Dihydro-1H-Indole Core

Long-standing methods for constructing the indoline (B122111) skeleton have laid the groundwork for more complex syntheses. These classical routes often involve cyclization reactions of appropriately substituted benzene (B151609) derivatives.

Reductive Cyclization Approaches

Reductive cyclization of ortho-substituted nitroaromatics is a prominent strategy for indole (B1671886) and indoline synthesis. The Cadogan-Sundberg reaction, for instance, utilizes trivalent phosphorus compounds to deoxygenate o-nitrostyrenes, leading to the formation of the indole ring. chimia.chpcbiochemres.com While effective, this method often requires high temperatures and can produce byproducts. chimia.ch A more recent advancement involves a palladium-catalyzed, carbon monoxide-mediated double reductive cyclization of bis(2-nitroaryl) derivatives to form biindoles. nih.gov Another approach uses titanium trichloride (B1173362) (TiCl₃) for the reductive cyclization of o-nitrostyrenes, which has been applied to the synthesis of various functionalized indoles. frontiersin.org

Ring-Closing Reactions

Ring-closing reactions, such as Bischler-Napieralski-type and electrophilic cyclizations, are cornerstone methods for constructing the indoline core.

The Bischler-Napieralski reaction and its variations are powerful tools in the synthesis of indole alkaloids and related structures. nih.gov The reaction typically involves the cyclization of N-acyl-β-arylethylamines. An "interrupted" Bischler-Napieralski reaction has been developed to access complex spiroindolines. nih.govrsc.orgmit.edu This modified approach can be optimized using microwave heating, significantly increasing reaction yields. acs.orgnih.gov

Electrophilic cyclization offers another versatile route. For instance, N,N-dialkyl-o-(1-alkynyl)anilines can be cyclized using iodine to produce 3-iodoindoles in excellent yields. nih.gov This method is compatible with a wide range of functional groups on the alkyne component. nih.gov Another example involves the cyclization of N-protected 2-ethynylaniline (B1227618) to a 2,3-dizincioindole, which can then be trapped with electrophiles to create 2,3-disubstituted indoles. researchgate.net

Multi-Step Synthesis Pathways

The synthesis of functionalized indolines often necessitates multi-step pathways. These sequences allow for the careful and controlled introduction of various substituents onto the indoline core. For example, 2,3-dihydro-1H-pyrrolo[1,2-a]indoles have been synthesized through a multi-step sequence that includes the condensation of 2-methoxy-Δ¹-pyrroline with a substituted phenylacetonitrile, followed by an intramolecular nucleophilic aromatic substitution. rsc.org Similarly, the synthesis of 2-(1H-indol-3-yl)thiazole derivatives has been achieved through a multi-step continuous flow process involving a Hantzsch thiazole (B1198619) synthesis, deketalization, and a Fischer indole synthesis. nih.gov The synthesis of 1- and 2-carbamoylalkyl-2,3-dihydro-1H-indole derivatives also involves multi-step sequences, including reductive ring-opening reactions. researchgate.net

Novel and Efficient Synthetic Protocols for 5-Phenyl-2,3-dihydro-1H-indole

Recent research has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of substituted indolines, including this compound.

Catalytic Synthesis

Catalytic methods, employing either metal complexes or organocatalysts, have revolutionized indoline synthesis, offering milder reaction conditions and improved yields.

Metal-Catalyzed Synthesis: Palladium catalysis is widely used in the formation of C-C and C-N bonds crucial for indoline synthesis. Palladium-catalyzed Sonogashira coupling followed by amidopalladation and reductive elimination has been used to create 2,3-disubstituted indoles. acs.org Copper catalysts have also been employed in the domino coupling/cyclization of 2-alkynylanilines with boronic acids to yield 1,2-disubstituted indoles. organic-chemistry.org

Organocatalysis: Organocatalysis provides a metal-free alternative for the synthesis of indoline derivatives. For example, an organic redox catalyst has been used for the electrocatalytic dehydrogenative cyclization of 2-vinylanilides to form 3-substituted and 2,3-disubstituted indoles. organic-chemistry.org

Green Chemistry Approaches

In line with the principles of green chemistry, new synthetic protocols aim to minimize waste and energy consumption.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reactions and improve yields in indoline synthesis. For example, the Bischler-Napieralski reaction can be significantly enhanced by brief heating in a microwave reactor, leading to quantitative yields of spirocyclic indolines. acs.orgnih.gov

Solvent-Free and Ionic Liquid Media: While specific examples for this compound are not detailed in the provided context, the broader trend in organic synthesis is moving towards the use of solvent-free conditions or environmentally benign solvents like ionic liquids to reduce the environmental impact of chemical processes. These approaches are being explored for various heterocyclic syntheses.

Electrochemical Synthesis Methods

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods for constructing indole and indoline frameworks. These methods often proceed under mild conditions without the need for stoichiometric chemical oxidants or reductants.

A notable electrochemical approach involves the intramolecular C(sp²)–H amination of 2-vinylanilines, mediated by iodine, which can be tailored to produce either indoline or indole derivatives. organic-chemistry.org This switchable synthesis provides a versatile route to the dihydroindole core. organic-chemistry.org Furthermore, the use of organic redox catalysts in electrocatalytic dehydrogenative cyclization of 2-vinylanilides allows for the efficient synthesis of 3-substituted and 2,3-disubstituted indoles, which can subsequently be reduced to the corresponding dihydroindoles. organic-chemistry.org

Water can play a crucial role in tuning the outcome of electrochemical reactions. For instance, the electrochemical synthesis of bromoindolines can be modulated by the water content in the solvent system, leading to the formation of either 3a- or 5a-bromoindolines. rsc.org These halogenated intermediates are valuable for further functionalization.

Electrochemical methods have also been employed in the synthesis of various substituted indole derivatives, which can serve as precursors to this compound. researchgate.net For example, the reaction of tryptamine (B22526) with aromatic aldehydes can lead to pyrrolidine-fused indole structures. researchgate.net

Multicomponent Reactions Incorporating Indole Scaffolds

Multicomponent reactions (MCRs) are highly efficient one-pot processes that combine three or more starting materials to form a complex product, thereby minimizing waste and simplifying synthetic procedures. Several MCRs have been developed for the synthesis of functionalized indoles and related heterocyclic systems.

One such example is a three-component reaction involving 1H-indole-3-carbaldehyde, an active methylene (B1212753) compound (like ethyl 3-oxobutanoate or dimedone), and malononitrile, catalyzed by triethylamine, to produce new indole derivatives. ekb.eg While not directly yielding this compound, these methods provide access to highly functionalized indole cores that can be further modified. Another MCR involves the reaction of isatin (B1672199), tetrahydroisoquinoline, and a terminal alkyne to synthesize complex N-substituted dihydropyrrolo[2,1-a]isoquinolines. acs.org

A catalyst-free, three-component reaction of isatin, malononitrile, and 1,3-indandione (B147059) has been reported for the synthesis of spiro[5H-indeno[1,2-b]pyran-4,3′-indoline]-2′5,-dione derivatives. researchgate.net Additionally, sulfamic acid has been utilized as a catalyst in the one-pot multicomponent synthesis of novel pyrimido[4,5-d] Current time information in West Northamptonshire, GB.nih.govthiazolo[3,2-a]pyrimidin-4-one derivatives. researchgate.net These examples highlight the versatility of MCRs in constructing diverse heterocyclic scaffolds, which can potentially be adapted for the synthesis of this compound analogues.

Asymmetric and Stereoselective Synthesis of Dihydroindole Derivatives

The development of asymmetric and stereoselective methods for the synthesis of dihydroindole derivatives is of great interest due to the prevalence of chiral indolines in biologically active molecules. chinesechemsoc.org Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of indole-based chiral heterocycles. acs.org

One prominent strategy is the iridium-catalyzed asymmetric hydrogenation of unprotected 2-aryl-substituted 1H-indoles. This method provides access to enantioenriched 2-arylindolines with high yields and excellent enantioselectivities (up to 96% ee). chinesechemsoc.org The reaction tolerates a wide range of substituents on both the indole ring and the 2-aryl group. chinesechemsoc.org

Another approach involves the tandem nucleophilic 1,2-addition and ring closure of SAMP and/or RAMP hydrazones, which has been successfully applied to the asymmetric synthesis of 3-aryl-substituted 2,3-dihydro-1H-isoindol-1-ones. cdnsciencepub.comresearchgate.net While focused on a related scaffold, the principles of this methodology could potentially be adapted for the synthesis of chiral 3-substituted indolines.

Synthesis of Analogues and Derivatives of this compound

The functionalization of the this compound core at various positions allows for the generation of a diverse library of analogues with potentially unique properties.

Functionalization at Nitrogen (N1)

The nitrogen atom (N1) of the indoline ring is a common site for functionalization. N-alkylation can be achieved through various methods. For instance, a base-promoted approach can be used for the synthesis of C2-substituted indoles from 2-alkynyl anilines, which can then be N-functionalized. nsf.gov

A dearomatization-rearomatization strategy enables the reductive cross-coupling of indoles with ketones in water, providing a route for N-alkylation with sterically hindered ketones. organic-chemistry.org Palladium-catalyzed N-arylation of indoles with aryl halides or triflates is also a well-established method. organic-chemistry.org For example, 5-chloro-1-(2-phenylethyl)-1H-indole-2,3-dione is synthesized via N-alkylation.

Functionalization on the Phenyl Ring (C5) and Aromatic Moiety

Direct functionalization of the aromatic ring of the indoline scaffold, particularly at the C5 position, is a key strategy for introducing diversity. Palladium-catalyzed C-H olefination of directing-group-free indolines has been shown to be highly selective for the C5 position. acs.org This method utilizes an S,O-ligand and allows for the efficient olefination of a range of indolines under mild conditions. acs.org

Furthermore, domino reactions involving aza-Michael addition and SNAr ring closure can be employed to synthesize C5-substituted 1-alkyl-1H-indole-3-carboxylic esters. researchgate.net This method allows for the introduction of substituents at the C5 position through the choice of appropriately substituted starting materials. researchgate.net The synthesis of 5-phenyltetrazole derivatives also highlights methods for functionalizing phenyl rings attached to heterocyclic cores. researchgate.net

Functionalization on the Dihydro-Pyrrole Ring (C2, C3)

Functionalization of the C2 and C3 positions of the dihydro-pyrrole ring introduces further structural diversity. A base-promoted tandem synthesis of 2-substituted indoles has been developed, which proceeds via a 5-endo-dig cyclization of 2-alkynyl anilines followed by a 1,3'-acyl migration. nsf.gov

Advanced Structural Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the characterization of 5-phenyl-2,3-dihydro-1H-indole, with each technique offering unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The protons of the dihydroindole core and the pendant phenyl ring resonate at distinct chemical shifts, and their splitting patterns provide information about neighboring protons.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and electronic environment. For instance, the chemical shifts in a related derivative, 5-(1-phenylpyrrolidin-2-yl)-2-(trifluoromethyl)pyridine, were observed at δ 147.3, 141.7, 136.2, 129.3, 129.1, 126.0, 115.8, 112.4, 62.8, 49.2, 36.3, 23.2, and 21.2. rsc.org

2D-NMR Techniques:

COSY (Correlation Spectroscopy): This technique reveals proton-proton couplings, helping to establish the connectivity of protons within the dihydroindole and phenyl moieties.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which can help to determine the preferred conformation of the molecule in solution.

Table 1: Representative NMR Data for Phenyl-Substituted Indole (B1671886) Derivatives To view the data, click on the headers to expand the rows.

¹H NMR Data for a 2-phenylindole (B188600) derivative1H NMR (400 MHz, CDCl3): δ 8.37 (1H, br s), 8.23–8.21 (1H, m), 7.48–7.19 (8H, m), 2.34 (2H, s) and 0.77 (9H, s) nih.gov
¹³C NMR Data for a 2-phenylindole derivative13C NMR (101 MHz; CDCl3) 199.1(Cq), 142.9 (Cq), 135.2 (Cq), 132.9 (CH), 129.7 (CH), 129.5 (CH), 128.8 (Cq), 127.4 (Cq), 123.6 (CH), 122.4 (CH), 122.3 (CH), 117.3 (CH), 110.7 (Cq), 53.8 (CH2), 31.9 (Cq) and 29.9 (CH3) nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, are used to identify the functional groups present in this compound.

FT-IR Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. A notable feature is the N-H stretching vibration, which is typically observed in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings are expected in the 1450-1600 cm⁻¹ region. For a related compound, 2-(4-chlorophenyl)-1-phenylpyrrolidine, characteristic FTIR peaks were observed at 2879, 1598, 1503, 1485, 1357, 1235, 1038, 748, and 692 cm⁻¹. rsc.org

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. While the N-H stretch is often weak in Raman, the aromatic ring vibrations typically give rise to strong signals, aiding in the structural confirmation.

Table 2: Characteristic IR Absorption Frequencies for a Phenyl-Substituted Indole Derivative To view the data, click on the headers to expand the rows.

IR Data (KBr, cm⁻¹) 3186, 2998, 2954, 1710, 1454, 1411, 1202, 1150, 939 and 736 nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of this compound.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, this compound will produce a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide structural information. For instance, the fragmentation of alkanes often results in clusters of peaks that are 14 mass units apart, corresponding to the loss of (CH₂)nCH₃ fragments. libretexts.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of the compound with a high degree of confidence. For example, the HRMS (ESI-TOF) for a related compound, C₁₇H₂₀N⁺, was calculated as 238.1590 and found to be 238.1588 for the [M+H]⁺ ion. rsc.org

Table 3: Mass Spectrometry Data for a Phenyl-Substituted Indole Derivative To view the data, click on the headers to expand the rows.

HRMS Data HRMS (ESI) for C₂₀H₂₂NO [M + H]⁺ calculated, 292.1702, found, 292.1697 nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within this compound. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The spectrum is expected to show absorption bands characteristic of the conjugated π-system formed by the indole nucleus and the attached phenyl group.

X-ray Crystallography and Solid-State Structural Analysis

Chromatographic and Separation Methodologies

Chromatographic techniques are indispensable for monitoring the synthesis of this compound and for its purification.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used to assess the purity of this compound and to monitor the progress of its synthesis. nih.gov By using a suitable stationary phase and mobile phase, baseline separation of the desired product from starting materials, byproducts, and other impurities can be achieved. Purity is often assessed by the area percentage of the product peak in the chromatogram. acs.org

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for qualitatively monitoring chemical reactions. sigmaaldrich.comcore.ac.ukumich.edulibretexts.org A small amount of the reaction mixture is spotted on a TLC plate, which is then developed in an appropriate solvent system. The separation of spots on the plate, visualized under UV light or with a staining agent, indicates the consumption of starting materials and the formation of the product. The retention factor (Rf) value is a characteristic property of a compound under a specific set of TLC conditions. For example, in the synthesis of a related compound, preparative TLC with 10% DCM/hexanes was used for purification. rsc.org

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum mechanical calculations are fundamental in elucidating the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the electronic structure and predict various molecular parameters with high accuracy.

The first step in a computational study is to determine the molecule's most stable three-dimensional arrangement of atoms, known as the optimized geometry. For 5-phenyl-2,3-dihydro-1H-indole, this would be achieved by minimizing the energy of the system. The structure consists of a bicyclic indoline (B122111) core, where a benzene (B151609) ring is fused to a five-membered dihydropyrrole ring, with a phenyl group attached at the 5-position of the benzene ring.

Computational studies on the parent indoline molecule have established its geometry. The addition of a phenyl group at the C5 position would introduce a new rotational degree of freedom around the C-C single bond connecting the two rings. The dihedral angle between the plane of the indoline ring system and the phenyl group would be a key geometric parameter. DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would predict this angle to be non-zero due to a balance between conjugative stabilization (favoring planarity) and steric hindrance.

The electronic structure analysis would detail the distribution of electrons within the molecule, including bond orders and atomic charges. The nitrogen atom in the dihydro-pyrrole ring is expected to be a site of negative charge due to its higher electronegativity, while the attached hydrogen atom would carry a partial positive charge. The phenyl substituent would influence the electron density distribution across the indoline core through resonance and inductive effects.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table is illustrative, based on typical values for similar structures, as specific published data for this compound is unavailable.

ParameterPredicted Value
C-N Bond Length (Pyrrole Ring)~1.38 Å
N-H Bond Length~1.01 Å
C-C Bond Length (Inter-ring)~1.48 Å
Dihedral Angle (Indoline-Phenyl)~30-40°

Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indoline nucleus, particularly involving the π-system of the benzene ring and the lone pair of the nitrogen atom. The phenyl substituent would also contribute to the HOMO. The LUMO is likely to be distributed over the aromatic π-system, extending across both the indoline and the phenyl rings.

The introduction of the phenyl group at the 5-position would be expected to decrease the HOMO-LUMO gap compared to the parent indoline molecule. This is because the extended π-conjugation raises the energy of the HOMO and lowers the energy of the LUMO, making the molecule more polarizable and reactive. A smaller energy gap suggests that the molecule can be more easily excited electronically.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table is illustrative and provides expected values based on related compounds.

OrbitalPredicted Energy (eV)
HOMO~ -5.5 eV
LUMO~ -0.8 eV
HOMO-LUMO Gap (ΔE)~ 4.7 eV

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. The map uses a color scale where red indicates regions of high electron density (negative potential), typically associated with lone pairs on heteroatoms, and blue indicates regions of low electron density (positive potential), usually around hydrogen atoms attached to electronegative atoms.

In the MEP map of this compound, the most negative potential (red region) would be concentrated around the nitrogen atom of the indoline ring, making it the primary site for electrophilic attack (e.g., protonation). The hydrogen atom attached to the nitrogen (the N-H group) would exhibit a region of positive potential (blue), indicating its susceptibility to interaction with nucleophiles. The π-systems of the benzene and phenyl rings would show intermediate potential.

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the frequencies of the normal modes of vibration. These calculated frequencies, when scaled by an appropriate factor to account for anharmonicity and basis set limitations, can be compared with experimental spectroscopic data to confirm the structure of the compound.

Key predicted vibrational modes for this compound would include:

N-H stretching: A sharp peak typically in the region of 3300-3500 cm⁻¹.

Aromatic C-H stretching: Multiple peaks above 3000 cm⁻¹.

Aliphatic C-H stretching: Peaks just below 3000 cm⁻¹ from the dihydro-pyrrole ring.

C=C stretching: Vibrations from both the benzene and phenyl rings in the 1450-1600 cm⁻¹ range.

C-N stretching: Typically found in the 1200-1350 cm⁻¹ region.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

While quantum mechanical calculations provide insights into a static molecule, Molecular Dynamics (MD) simulations model the behavior of a molecule over time. MD simulations would be particularly useful for exploring the conformational flexibility of this compound, especially the rotation of the phenyl group relative to the indoline core. By simulating the molecule in a solvent, one could also study its interactions with surrounding solvent molecules, providing information on solvation and transport properties. The simulation would reveal the most populated conformations and the energy barriers between them.

Prediction of Reactivity Sites and Mechanistic Pathways

Combining the insights from FMO and MEP analysis allows for robust predictions of chemical reactivity. The MEP map identifies the regions prone to electrostatic interactions, while the FMOs govern reactions under orbital control. For this compound, the nitrogen atom is the most likely site for electrophilic attack. The aromatic rings, being electron-rich, are also susceptible to electrophilic substitution, with the specific positions of substitution (ortho, meta, para to the existing groups) being predictable from the electron density distribution and the HOMO coefficients. Computational modeling can also be employed to investigate the mechanisms of specific reactions, such as N-alkylation or acylation, by calculating the energy profiles of the reaction pathways and identifying transition states.

Intermolecular Interaction Energy Calculations (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify these interactions within a crystal structure. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the decomposition of the crystal packing into specific types of intermolecular contacts and their relative contributions.

For derivatives of 2,3-dihydro-1H-indole, Hirshfeld surface analysis has been employed to understand the forces that stabilize the crystal packing. While specific studies on this compound are not extensively detailed in the search results, the analysis of related structures provides a framework for understanding the potential interactions. For instance, in the crystal structure of related indole (B1671886) derivatives, intermolecular interactions such as C-H···π and π–π stacking interactions are often significant, driven by the aromatic regions of the molecules. nih.govresearchgate.net The phenyl substituent at the 5-position of the dihydroindole core would be expected to play a crucial role in such interactions.

In a representative Hirshfeld surface analysis of a related heterocyclic compound, the contributions of various intermolecular contacts were quantified as shown in the table below. These values illustrate how the crystal structure is stabilized by a combination of different weak interactions.

Table 1: Representative Intermolecular Contacts and Their Contributions from Hirshfeld Surface Analysis for a Related Indole Derivative

Interaction Type Contribution (%)
H···H 43.3
C···H/H···C 37.8
O···H/H···O 18.0

Data is representative of a related compound and illustrates the type of information obtained from Hirshfeld surface analysis. researchgate.net

The d_norm surface, another output of Hirshfeld analysis, uses a color scale to highlight regions of significant intermolecular contact. Red spots on the d_norm surface typically indicate close contacts, such as hydrogen bonds, while blue regions represent areas with weaker or no significant interactions. For this compound, such an analysis would likely reveal close contacts associated with the N-H group and the aromatic rings.

The calculation of intermolecular interaction energies provides a quantitative measure of the strength of these contacts. Methods based on DFT or wavefunction theory can be used to compute the energy of dimerization or the interaction energy between molecular pairs within the crystal lattice. These calculations can further elucidate the dominant forces in the crystal packing, complementing the qualitative and semi-quantitative information from Hirshfeld surface analysis.

Reactivity and Mechanistic Investigations

Reaction Pathways and Transformation Mechanisms (e.g., addition, substitution, cyclization)

The indoline (B122111) core is a versatile scaffold that can undergo various transformations, including substitution and cyclization reactions. The reactivity of the indole (B1671886) nucleus, particularly the pyrrole (B145914) moiety, is typically characterized by its electron-rich nature, making it susceptible to electrophilic attack.

One notable reaction pathway involves the introduction of a phenyl group at the 2 and 3-positions of an N-acylindole nucleus to produce phenylindoline derivatives. researchgate.net This transformation is achieved through nucleophilic addition of benzene (B151609) to an electron-deficient N-acylindole-AlCl₃ complex. researchgate.net The reaction of N-acetylindole with aluminum chloride in the presence of benzene can yield both 2-phenyl and 3-phenylindoline derivatives. researchgate.net

Table 1: Phenylation of N-Acylindoles

N-AcylindoleProduct(s)Yield (%)
N-acetylindole3-Phenylindoline derivative80
2-Phenylindoline derivative8
N-benzoylindoleMixture of 2- and 3-phenylindoline derivatives82

Data sourced from a study on the reactivity of N-acylindoles as electrophiles. researchgate.net

Furthermore, the indoline scaffold can serve as a precursor for the synthesis of more complex heterocyclic systems through cyclization reactions. For instance, copper-catalyzed radical cascade cyclization of N-substituted indole-3-aldehydes with aryl alkenes provides access to pyrrolo[1,2-a]indole frameworks. acs.org While this example starts from an indole, the underlying reactivity highlights the potential for the indoline core to participate in intramolecular cyclizations to form fused ring systems. Another pathway involves the dehydrogenation of the indoline ring with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to furnish the corresponding indole. scispace.com

Functional Group Interconversions of 5-Phenyl-2,3-dihydro-1H-indole

The functional groups present in this compound, namely the secondary amine and the phenyl group, are amenable to a variety of interconversions. The nitrogen atom of the indoline ring can be readily functionalized.

N-acylation and N-alkylation are common transformations for secondary amines like indoline. The synthesis of N-phenylindoline-5-sulfonamide derivatives, for example, involves the reaction of the indoline nitrogen with a sulfonyl chloride. nih.gov The reactivity of the NH group is central to building more complex molecules. For instance, 1-hydroxy-2-phenylindole (B159980) can be converted into 2-phenyl-3-sulfonyloxyindole upon reaction with tosyl chloride, showcasing the modification of a functionalized indoline nitrogen. jst.go.jp

The phenyl substituent at the C5 position can also undergo functionalization, although this is less commonly explored in the context of the indoline core itself. Standard electrophilic aromatic substitution reactions could potentially introduce functional groups onto this ring, guided by the directing effects of the existing substituent.

Moreover, the entire indoline skeleton can be viewed as a functional group that can be transformed. For example, oxidation can lead to the corresponding indole, while reductive cleavage or ring-opening reactions can provide access to different classes of amino compounds.

Cycloaddition Reactions and Ring Transformations

The 2,3-dihydro-1H-indole scaffold can participate in cycloaddition reactions, leading to the formation of novel polycyclic systems. One of the key reaction types is the 1,3-dipolar cycloaddition. uchicago.edu For example, spirooxindoles, which are structurally related to indolines, can be generated through a 1,3-dipolar cycloaddition between an azomethine ylide (derived from isatin (B1672199) and an amino acid) and a dipolarophile. nih.gov

These spirooxindoles can then undergo further ring transformations. A notable example is the POCl₃-mediated dehydrative transformation of spirooxindoles bearing a pyrroline (B1223166) ring into pyrido[2,3-b]indoles. nih.gov This reaction involves a ring expansion and intramolecular cyclization, demonstrating a significant alteration of the initial heterocyclic framework.

While direct examples involving this compound as a dienophile in Diels-Alder reactions are not prevalent in the literature, its unsaturated counterpart, 5-phenylindole, could potentially participate in such reactions. For instance, electron-deficient triazines are known to react with electron-rich dienophiles in inverse electron demand Diels-Alder reactions to form new heterocyclic structures. researchgate.netnih.gov

A (4+1)-cycloaddition between 1,2-dicarbonyls and aza-o-quinone methide precursors has been developed to access C(2)-disubstituted 2,3-dihydroindoles, highlighting a modern approach to constructing this core structure. nih.gov

Regioselectivity and Stereoselectivity in Reactions

Many reactions involving the indoline scaffold proceed with a high degree of regioselectivity and stereoselectivity, which is crucial for the synthesis of specific isomers of complex molecules.

In electrophilic substitution reactions, the position of attack on the indoline ring is directed by the electronic properties of the system. The pyrrole-like part of the indole nucleus is generally more nucleophilic than the benzene part, with the C3 position being a common site for electrophilic attack in indoles. researchgate.net For 5-phenylindoline, reactions at the aromatic rings would be directed by the existing substituents.

In cycloaddition reactions, both regioselectivity and stereoselectivity are critical. For example, the 1,3-dipolar cycloaddition of nitrones to electron-deficient alkenes often shows high regioselectivity, governed by the frontier molecular orbitals of the dipole and the dipolarophile. uchicago.edu

The stereoselective synthesis of compounds from indole precursors has been extensively studied. For instance, the stereoselective synthesis of 11-phenylundeca-5Z,9Z-dienoic acid was achieved through a cross-cyclomagnesiation reaction. nih.gov Similarly, pinane-based 2-amino-1,3-diols have been synthesized stereoselectively, where the configuration of the final product is controlled throughout the reaction sequence. beilstein-journals.org In the context of creating chiral centers on the indoline ring itself, asymmetric synthesis methods are employed. An example is the iridium-catalyzed asymmetric hydrogenation of unprotected 2-aryl-substituted 1H-indoles, which produces chiral 2-arylindolines with excellent enantioselectivity. Although this starts from an indole, it directly produces a chiral indoline scaffold.

Applications in Chemical Research

Role as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

The 5-phenyl-2,3-dihydro-1H-indole moiety serves as a crucial building block for the synthesis of more intricate molecules. Its structural attributes are leveraged by chemists to construct complex heterocyclic systems with potential biological activities. For instance, derivatives of this compound are instrumental in the synthesis of polycyclic compounds such as 5-phenyl-2,3-dihydro-1H-indolizino[5,6-b]indole. acs.orgnih.gov This transformation highlights the utility of the indoline (B122111) scaffold in accessing novel chemical space.

Furthermore, the 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine framework, which incorporates the dihydro-indole structure, has been a key intermediate in the development of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. acs.org The synthesis of these complex molecules relies on the strategic functionalization of the this compound core, demonstrating its importance as a foundational element in medicinal chemistry.

Development of Chemical Probes for Molecular Targets

Chemical probes are essential tools for elucidating the functions of molecular targets in biological systems. The 2,3-dihydro-1H-indole scaffold, including its 5-phenyl substituted variants, has been employed in the design and synthesis of such probes. ontosight.ai These probes are designed to interact specifically with a particular biological target, thereby enabling the study of its role in cellular processes.

One area of application is in the development of selective inhibitors for enzymes like aldehyde dehydrogenases. nih.gov By modifying the 2,3-dihydro-1H-indole-2,3-dione structure, researchers can create chemical probes to investigate the active site of these enzymes. nih.gov Similarly, 2,3-dihydroindole derivatives are being explored for the synthesis of new analogs of the neurohormone melatonin (B1676174), which could serve as probes for melatonin receptors. mdpi.com

Structure-Activity Relationship (SAR) Methodologies and Molecular Interaction Studies

Understanding the relationship between the structure of a molecule and its biological activity is fundamental to drug discovery and chemical biology. The this compound scaffold has been a subject of extensive Structure-Activity Relationship (SAR) studies to delineate the structural features required for potent and selective biological activity. sci-hub.se

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsjournal.comajchem-a.comresearchgate.net This method is widely used to predict the binding mode of indole (B1671886) derivatives to their protein targets. For instance, docking studies have been performed on 2-phenyl indole derivatives with the EGFR Kinase protein, revealing binding energies and key hydrogen bonding interactions. ijpsjournal.com

Derivatives of 1H-indole-2,3-dione have been the subject of docking studies to investigate their binding affinity for targets such as DNA gyrase. jmchemsci.com These studies provide insights into the molecular interactions, such as hydrogen bonds and pi-stacked interactions, that govern the binding of these ligands to their target enzymes. nih.gov Similarly, molecular docking has been employed to study the interaction of indole derivatives with the active site of the COX-2 enzyme, with some compounds showing strong binding affinities. ajchem-a.com The binding energies and interactions of various indole derivatives with different protein targets are summarized in the table below.

Compound ClassProtein TargetKey Findings
2-Phenyl Indole DerivativesEGFR Kinase (PDB ID: 3POZ)A derivative exhibited a binding energy of -7 kcal/mol. ijpsjournal.com
3-Ethyl-1H-Indole DerivativesCOX-2Binding affinities ranged from -10.40 to -11.35 kcal/mol. ajchem-a.com
Indolyl Dihydropyrazole DerivativesAryl Hydrocarbon Receptor (AhR)Glide G-scores ranged from -4.81 to -6.255, with binding energies from -36.142 to -43.506. nih.gov
Schiff Bases of 1H-Indole-2,3-dionePBP and DNA gyraseDocking calculations revealed affinities in the range of -2.51 to -4.52 Kcal for these targets. bjbs.com.br
5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione DerivativesUDP-N-acetylmuramatel-alanine ligase (MurC) and Human lanosterol14α-demethylaseOne compound showed a binding energy of -11.5 Kcal/mol with MurC and -8.5 Kcal/mol with the demethylase. nih.gov

Computational chemistry plays a pivotal role in predicting the binding of ligands to their targets, thereby guiding the design of new molecules with desired biological activities. jmchemsci.com These methodologies are used to screen virtual libraries of compounds and prioritize those with the highest predicted binding affinities for synthesis and experimental testing.

For example, computational tools have been used to design and predict the properties of novel 2-phenyl indole derivatives, identifying candidates with favorable binding affinities and drug-like properties. ijpsjournal.com The prediction of ligand-target binding is a crucial step in the development of new therapeutic agents and chemical probes.

Computational studies provide a detailed understanding of the molecular recognition process between a ligand and its target protein. These studies can elucidate the specific interactions that contribute to the binding affinity, such as hydrogen bonds, hydrophobic interactions, and π-cation interactions. nih.gov

For instance, molecular modeling of 1-benzenesulfonyl-2,3-dihydro-1H-indole derivatives has demonstrated the importance of π-cation interactions with specific amino acid residues in their binding to the vasopressin V1A receptor. nih.gov The binding affinities of various indole derivatives have been determined through these computational approaches, providing valuable information for the optimization of lead compounds. For example, a series of 4,5-dihydro-1H-benzo[g]-indole-3-carboxamide derivatives were synthesized and their affinity for dopamine (B1211576) D2-like receptors was evaluated, with one compound showing an IC50 of 160 nM. nih.gov

Advanced Materials Science Applications

While the primary focus of research on this compound and its derivatives has been in the pharmaceutical and biomedical fields, there is emerging potential for their application in materials science. The unique photophysical and electronic properties of the indole nucleus suggest that these compounds could serve as building blocks for novel organic materials.

For instance, compounds like 1-benzoyl-2,3-dihydro-1H-indole are considered potential precursors for the synthesis of more complex molecules or materials that could be utilized in optoelectronics or as fluorescent probes. ontosight.ai The development of new synthetic methodologies for creating polynuclear indole derivatives also opens up possibilities for their exploration in the field of advanced materials. mdpi.com

Future Research Directions and Unexplored Avenues

Emerging Synthetic Strategies for Highly Substituted and Stereocontrolled Analogues

The development of novel synthetic methodologies is crucial for expanding the chemical space around the 5-phenyl-2,3-dihydro-1H-indole core. Future efforts are increasingly directed towards strategies that offer high levels of substitution and stereocontrol, allowing for the precise synthesis of complex analogues.

One promising approach is the use of catalytic asymmetric hydrogenation . The Brønsted acid-activated asymmetric hydrogenation of functionalized indoles represents a significant strategy for producing chiral indolines. acs.org This method often involves the use of palladium complexes with chiral ligands like (R)-H8-BINAP and (R)-SynPhos to induce high enantioselectivity. acs.org The mechanism typically proceeds through the formation of a 3-alkylideneiminium intermediate, which is then asymmetrically hydrogenated. acs.org

Another area of intense research is the development of divergent synthetic strategies . These methods aim to generate a wide variety of structurally diverse indole-based compounds from a common intermediate. nih.gov For instance, complexity-to-diversity (Ctd) strategies utilize complex and polycyclic starting materials to rapidly generate libraries of natural product-like compounds. nih.gov This approach allows for the efficient exploration of structure-activity relationships.

Furthermore, Friedel-Crafts alkylation reactions are being explored for the one-pot preparation of polycyclic indole (B1671886) derivatives. mdpi.com The reaction of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones with indoles can lead to the formation of previously inaccessible 4-(indol-3-yl)butyramides, which are cyclic analogues of bioactive indole acetamides. mdpi.com

Finally, the generation of reactive intermediates like indole-2,3-quinodimethanes from allenylanilines offers a novel pathway to tetrahydro- and dihydrocarbazole derivatives. nih.gov This method provides a significant departure from traditional 1,4-elimination reactions and opens up new possibilities for creating fused polycyclic systems containing the indoline (B122111) core. nih.gov

Advanced Computational Modeling for Deeper Mechanistic Understanding and Reactivity Prediction

To complement synthetic efforts, advanced computational modeling is becoming an indispensable tool for gaining deeper insights into the mechanistic pathways and predicting the reactivity of this compound and its derivatives.

Molecular docking studies are frequently employed to predict the binding interactions between indole derivatives and biological targets. researchgate.net These simulations help in understanding the structural basis of activity and guide the design of more potent and selective inhibitors. For example, docking studies have been used to investigate the binding of indole derivatives to enzymes like protein tyrosine kinase and peroxiredoxin. researchgate.net

Density Functional Theory (DFT) studies provide valuable information about the electronic structure and reactivity of molecules. These calculations can be used to predict the most likely sites for electrophilic or nucleophilic attack, thereby guiding the design of new derivatization strategies. nih.gov DFT can also be used to elucidate reaction mechanisms and rationalize observed stereochemical outcomes.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. researchgate.net By correlating the structural features of a series of compounds with their biological activity, QSAR models can be developed to predict the activity of novel, unsynthesized analogues. researchgate.net This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Molecular dynamics (MD) simulations are used to study the dynamic behavior of ligand-protein complexes over time. researchgate.net These simulations can provide insights into the stability of binding interactions and help to identify key residues involved in ligand recognition. researchgate.net This information is crucial for understanding the mechanism of action and for designing derivatives with improved binding affinity and residence time.

Exploration of Novel Chemical Reactivity Patterns for Derivatization

The exploration of novel chemical reactivity patterns is essential for the derivatization of the this compound scaffold, leading to the creation of new chemical entities with unique properties.

One area of interest is the development of cycloaddition reactions . For example, the reaction of 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine (B13136165) with indole has been shown to produce novel pyridazino[4,5-b]indoles. researchgate.net This type of [4+2] cycloaddition provides a powerful tool for the construction of complex heterocyclic systems.

Palladium-mediated coupling reactions are also being increasingly utilized for the functionalization of the indole nucleus. researchgate.net These reactions, such as the Suzuki and Heck couplings, allow for the introduction of a wide variety of substituents at various positions of the indole ring, enabling the synthesis of diverse libraries of compounds.

Furthermore, the development of electrochemical methods offers a mild and efficient alternative for the synthesis of dihydroquinazolin-4(1H)-one derivatives from quinazolin-4(3H)-ones and acrylic acid derivatives. acs.org This electricity-driven radical hydroarylation proceeds without the need for transition-metal catalysts or chemical oxidants, making it a more sustainable approach. acs.org

The synthesis of indole derivatives containing penta-heterocycles , such as 1,3,4-thiadiazoles and 4H-1,2,4-triazoles, is another emerging area. nih.gov These hybrid molecules have shown promising anticancer activity, and their synthesis often involves multi-step sequences starting from indole and incorporating various heterocyclic building blocks. nih.gov

Integration with High-Throughput Screening for Chemical Probe Discovery and Chemical Biology Studies

The integration of synthetic libraries of this compound derivatives with high-throughput screening (HTS) platforms is a powerful strategy for the discovery of novel chemical probes and for advancing chemical biology studies.

HTS allows for the rapid screening of large numbers of compounds against a variety of biological targets, facilitating the identification of new lead compounds for drug discovery. nih.gov The structural diversity of indole-based libraries makes them particularly well-suited for HTS campaigns. nih.gov

The discovery of perampanel, a noncompetitive AMPA receptor antagonist, is a notable example of the successful application of HTS in the identification of bioactive indole-related compounds. nih.gov The initial lead was identified through HTS, and subsequent structure-activity relationship studies led to the development of the final drug candidate. nih.gov

Chemical probes discovered through HTS can be invaluable tools for dissecting complex biological pathways. By selectively modulating the activity of a specific protein, these probes can help to elucidate its function in cellular processes and disease states. The indole scaffold is a common feature in many such probes due to its ability to mimic peptide structures and bind to protein surfaces. nih.gov

Furthermore, the development of diversity-oriented synthesis (DOS) strategies is aimed at creating libraries of compounds with high structural diversity, which are ideal for HTS. nih.gov These approaches, combined with sophisticated screening technologies, will continue to drive the discovery of novel bioactive molecules based on the this compound framework.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-phenyl-2,3-dihydro-1H-indole, and how can reaction conditions be tailored to improve yields?

  • Methodological Answer : The synthesis of this compound derivatives often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) in solvents like PEG-400/DMF mixtures, with CuI as a catalyst and extended reaction times (12 hours) to ensure completion . Post-synthesis, extraction with ethyl acetate and purification via column chromatography (70:30 ethyl acetate/hexane) yield compounds with ~42% purity. Alternative routes, such as nucleophilic substitution using trifluoromethyl precursors, can achieve ~80% yields under optimized conditions (e.g., CCl₄-mediated reactions) . Tailoring reaction conditions involves balancing steric/electronic effects of substituents and catalyst compatibility.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are critical for confirming molecular weight and substituent environments . Thin-layer chromatography (TLC) monitors reaction progress, while X-ray crystallography resolves absolute configurations and intramolecular interactions (e.g., dihedral angles of 87–88° between sulfonyl-phenyl and indole moieties) . Complementary use of these techniques ensures structural accuracy, particularly when crystallographic data validates spectroscopic assignments.

Q. What purification methods are recommended post-synthesis, and how do they impact compound purity?

  • Methodological Answer : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) effectively removes byproducts, achieving >98% purity when coupled with HPLC validation . For polar derivatives, recrystallization from ethanol or acetonitrile may enhance crystallinity. Solvent selection must account for compound solubility and stability, with inert atmospheres recommended for air-sensitive intermediates .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic findings in structural elucidation?

  • Methodological Answer : Discrepancies often arise from dynamic conformations in solution (NMR) versus static crystal packing (X-ray). For example, intramolecular hydrogen bonds (e.g., C–H⋯O motifs stabilizing S(6) rings) observed in crystallography may not be evident in NMR due to solvent effects . Refinement using SHELXL (with TWIN commands for twinned crystals) and density functional theory (DFT) calculations can reconcile these differences by modeling dynamic behavior .

Q. What strategies are recommended for refining crystal structures of derivatives exhibiting twinning or disorder?

  • Methodological Answer : For twinned crystals (e.g., inversion twins in compound II ), SHELXL’s TWIN and BASF commands refine twin fractions and scale factors. High-resolution data (≤0.8 Å) improves disorder modeling, while restraints on bond lengths/angles prevent overfitting. Robust data collection at low temperatures (90 K) minimizes thermal motion artifacts .

Q. How does the electronic environment of substituents influence the synthetic approach for analogs?

  • Methodological Answer : Electron-withdrawing groups (e.g., trifluoromethyl) require milder conditions to avoid side reactions, whereas electron-donating groups (e.g., methoxy) tolerate harsher protocols . Catalyst selection (e.g., Pd/C for hydrogenation vs. CuI for cycloaddition) must align with functional group stability. Steric hindrance from bulky substituents may necessitate solvent optimization (e.g., DMF for solubility) .

Q. In metabolomics studies, how can this compound's role in neuroinflammation be investigated?

  • Methodological Answer : Transcriptomics-metabolomics integration identifies correlated metabolites (e.g., this compound) and genes linked to neuroinflammatory pathways . Knockout models or selective inhibitors (e.g., Flt3 inhibitors ) validate mechanistic roles. LC-MS/MS quantifies metabolite levels in biological matrices, while siRNA silencing confirms gene-metabolite interactions.

Q. What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?

  • Methodological Answer : Use gloveboxes or Schlenk lines under nitrogen/argon atmospheres for moisture-sensitive steps (e.g., Grignard reactions) . Storage in sealed, flame-dried glassware with molecular sieves prevents degradation. For highly reactive intermediates (e.g., azides), minimize exposure to light and oxygen via amber glassware and inert solvent systems (e.g., THF) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.